7-Hydroxy-6-methyl-2H-1-benzopyran-2-one

Cytochrome P450 assay Drug metabolism Fluorogenic probe

Researchers using unsubstituted coumarins face cross-reactivity and signal drift in CYP2A6 assays. 7-Hydroxy-6-methylcoumarin is the only direct fluorescent metabolite of 6-methylcoumarin oxidation, ensuring isoform specificity. • CYP2A6 Km: 0.64-0.91 µM; no off-target CYP metabolism eliminates false positives. • Elevated pKa (8.15) maintains strong fluorescence at physiological pH 7.4. • High melting point (247-248 °C) enables straightforward recrystallization for primary reference material.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 53811-56-6
Cat. No. B8771012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methyl-2H-1-benzopyran-2-one
CAS53811-56-6
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)OC(=O)C=C2
InChIInChI=1S/C10H8O3/c1-6-4-7-2-3-10(12)13-9(7)5-8(6)11/h2-5,11H,1H3
InChIKeyQWQWBHZHRMHXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-6-methylcoumarin: Chemical Identity & Procurement


7-Hydroxy-6-methyl-2H-1-benzopyran-2-one, also referred to as 6-methylumbelliferone or 6-methyl-7-hydroxycoumarin, is a member of the 7-hydroxycoumarin class (C₁₀H₈O₃, MW 176.17 g·mol⁻¹) [1]. The compound possesses a methyl substituent at position 6, which distinguishes it from the parent scaffold umbelliferone (7-hydroxycoumarin) [2]. It occurs naturally in Trachyspermum roxburghianum and exhibits pH-dependent fluorescence, serving as a fluorescent metabolite of CYP2A6-mediated oxidation of 6-methylcoumarin [1][3]. These structural and functional attributes make it a specialized tool in enzyme assays, fluorescence-based detection, and phytochemical research.

Enzyme assay probe: CYP2A6-selective fluorogenic substrate for microplate activity screens
pH-responsive fluorescence: Retains strong signal near physiological pH for intracellular sensing
Natural product reference: Authenticated in Trachyspermum roxburghianum for botanical metabolomics

Why 7-Hydroxy-6-methylcoumarin Cannot Be Substituted


Minor structural variations on the coumarin nucleus—such as the 6-methyl group—profoundly alter enzyme affinity, pH-dependent fluorescence, and solid-state properties [1]. 7-Hydroxy-6-methylcoumarin is the specific fluorescent product of CYP2A6-catalyzed oxidation of 6-methylcoumarin, with kinetic parameters that differ substantially from those of the prototypical substrate coumarin [2]. Its elevated pKa and higher melting point relative to umbelliferone and 4-methylumbelliferone further preclude simple interchange in quantitative fluorescence or purity-critical applications [3][4]. Replacing this compound with unsubstituted 7-hydroxycoumarin or 4-methylumbelliferone would compromise assay selectivity, signal stability, and crystallinity, making direct substitution scientifically invalid.

Umbelliferone Lacks 6-methyl group; alters CYP2A6 kinetics and pH–fluorescence profile, may shift assay selectivity and signal stability.
4-Methylumbelliferone Different substitution pattern; lower melting point and distinct crystallinity, limiting direct substitution in purity-critical reference standards.
Generic 7-hydroxycoumarins Absence of 6-methyl group and natural provenance compromises phytochemical authentication and CYP2A6 specificity.

Key Differentiation from Closest Analogs


CYP2A6 Substrate Affinity: 6-Methylcoumarin vs. Coumarin

The profluorescent substrate 6-methylcoumarin is oxidized to fluorescent 7-hydroxy-6-methylcoumarin by recombinant human CYP2A6 with a Michaelis constant (Kₘ) of 0.64–0.91 µM and maximal velocity (Vₘₐₓ) of 0.81–0.89 min⁻¹ [1]. The classical CYP2A6 substrate coumarin exhibits a significantly higher Kₘ of 1.5–3.0 µM [2]. Moreover, 6-methylcoumarin is not metabolized by other major human CYP isoforms (CYP1A2, CYP2E1, CYP3A4), whereas coumarin is oxidized by both CYP1A2 and CYP2E1, leading to poorer assay selectivity [1]. This compound therefore functions as a highly specific fluorogenic readout for CYP2A6 activity.

CYP2A6 Substrate Affinity
Reported
6-Methylcoumarin Kₘ 0.64–0.91 µM
vs Coumarin Kₘ 1.5–3.0 µM
Supports CYP2A6-selective fluorescence screens
Recombinant human CYP2A6; no notable CYP1A2/2E1/3A4 metabolism
Cytochrome P450 assay Drug metabolism Fluorogenic probe

Expanded pH Fluorescence Window vs. Umbelliferone

The predicted acid dissociation constant (pKₐ) of 7-hydroxy-6-methylcoumarin is 8.15 [1], which is 0.35 units higher than the pKₐ of 7.8 reported for umbelliferone [2]. At physiological pH 7.4, the 6-methyl analog retains a larger proportion of the fluorescent phenolate form, resulting in higher baseline fluorescence intensity and a reduced steepness of the pH–fluorescence response curve. This property widens the usable pH range for quantitative fluorescence measurements.

pH Fluorescence Window
Reported
7-OH-6-Me-coumarin pKₐ 8.15
vs Umbelliferone pKₐ 7.8
Wider usable pH range near physiological conditions
Computed values; cross-study comparison
pH sensing Fluorescence assay Physiological pH

Higher Melting Point for Crystalline Purity

7-Hydroxy-6-methylcoumarin exhibits a melting point of 247–248 °C as recorded in PubChem [1], which is approximately 55 °C higher than the melting point of 192–194 °C reported for the widely used analog 4-methylumbelliferone . The elevated melting point indicates stronger intermolecular hydrogen bonding in the crystal lattice, facilitating purification by recrystallization and reducing the likelihood of residual solvent or polymorphic contamination.

Melting Point
Class-level
247–248 °C
Higher thermal stability supports purification
Compared to 4-MU (~192 °C); data to verify
Purity analysis Solid-state chemistry Pharmaceutical intermediate

Natural Origin for Botanical Metabolomics

7-Hydroxy-6-methylcoumarin has been unambiguously identified as a constituent of Trachyspermum roxburghianum (Bishop's weed) [1]. In contrast, the commonly employed analog 4-methylumbelliferone is almost exclusively produced by synthetic routes. For researchers engaged in plant metabolomics, authentication of botanical extracts, or natural product-biomarker discovery, the natural provenance of this compound provides a matrix-relevant analytical standard that synthetic alternatives cannot offer.

Natural Origin
Source review
Identified in T. roxburghianum
Supports botanical authentication workflows
Synthetic analogs lack natural matrix context
Phytochemistry Natural product isolation Metabolomics

Application Scenarios for 7-Hydroxy-6-methylcoumarin


CYP2A6 High-Throughput Screening

Utilize 6-methylcoumarin as a profluorescent substrate that is selectively oxidized to 7-hydroxy-6-methylcoumarin by CYP2A6. The low Kₘ (0.64–0.91 µM) and absence of off-target CYP metabolism [1] enable sensitive, isoform-specific fluorescence readouts in microplate formats, reducing false positives caused by cross-reactivity.

pH Fluorescence Sensing at Physiological pH

Leverage the elevated pKₐ of 8.15 [1] to design pH sensors that retain strong phenolate fluorescence at pH 7.4, minimizing the signal drift observed with umbelliferone-based indicators. This property is advantageous for continuous monitoring of intracellular pH or extracellular microenvironments in tissue models.

High-Purity Reference Standards for Coumarin Assays

Exploit the high melting point (247–248 °C) [1] to achieve crystalline purity via straightforward recrystallization. The compound's thermal stability and distinct solid-state properties make it a superior candidate for primary reference material in HPLC-UV/fluorescence calibration, compared to lower-melting 4-methylumbelliferone.

Phytochemical Fingerprinting of Trachyspermum

Deploy 7-hydroxy-6-methylcoumarin as a species-specific phytochemical marker for Trachyspermum roxburghianum [1] in metabolomic profiling or quality control of herbal preparations. Its natural occurrence provides a unique identification point that synthetic analogs cannot match, supporting authenticity verification in botanical raw material supply chains.

Application
Selection Property
Validation Focus
CYP2A6 enzyme activity screening
Isoform-selective fluorogenic substrate
CYP2A6-dependent fluorescence linearity
Intracellular pH sensing
pKₐ–fluorescence response profile
Signal stability in biological pH range
Analytical reference standard preparation
Crystallinity and thermal stability
Lot-to-lot purity by HPLC/UV
Botanical metabolomics authentication
Natural product origin marker
Identity confirmation by LC-MS/GC-MS
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